2-Amino-3-pyridinecarboxaldehyde oxime hydrochloride
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Overview
Description
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.60 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride typically involves the reaction of 2-Amino-pyridine-3-carbaldehyde with hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 0-5°C. The resulting product is then purified through recrystallization.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach involves similar synthetic routes with optimization for larger scale production.
Chemical Reactions Analysis
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The amino and oxime groups can participate in substitution reactions with suitable electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Research involving this compound includes the development of potential therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, making it useful in coordination chemistry. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and other biochemical pathways.
Comparison with Similar Compounds
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride can be compared with other similar compounds, such as:
2-Amino-5-iodo-pyridine-3-carbaldehyde: This compound has an iodine atom at the 5-position, which can influence its reactivity and applications.
3-Amino-pyridine-4-carbaldehyde: The position of the amino and aldehyde groups differs, affecting the compound’s chemical properties and uses.
2-Isopropoxy-pyridine-3-carbaldehyde: The presence of an isopropoxy group can alter the compound’s solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-[(2-aminopyridin-3-yl)methylidene]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.ClH/c7-6-5(4-9-10)2-1-3-8-6;/h1-4,10H,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNBEVBYMQDDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=NO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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